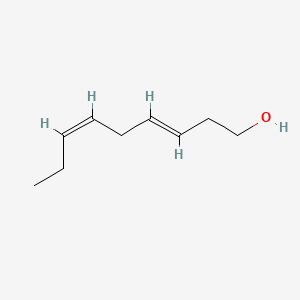(3E,6Z)-3,6-Nonadien-1-ol
CAS No.: 56805-23-3
Cat. No.: VC17627355
Molecular Formula: C9H16O
Molecular Weight: 140.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 56805-23-3 |
|---|---|
| Molecular Formula | C9H16O |
| Molecular Weight | 140.22 g/mol |
| IUPAC Name | (3E,6Z)-nona-3,6-dien-1-ol |
| Standard InChI | InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7,10H,2,5,8-9H2,1H3/b4-3-,7-6+ |
| Standard InChI Key | PICGPEBVZGCYBV-WWVFNRLHSA-N |
| Isomeric SMILES | CC/C=C\C/C=C/CCO |
| Canonical SMILES | CCC=CCC=CCCO |
| Boiling Point | 73.00 °C. @ 15.00 mm Hg |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
(3E,6Z)-3,6-Nonadien-1-ol has the molecular formula C₉H₁₆O and the IUPAC name (3E,6Z)-nona-3,6-dien-1-ol. Its CAS registry number is 56805-23-3, distinguishing it from other stereoisomers such as (3E,6E)-nona-3,6-dien-1-ol (CAS 76649-25-7) . The structural specificity of the E,Z configuration confers unique physicochemical properties, including volatility and odor profile.
Stereochemical Configuration
The compound’s double bonds at positions 3 (E) and 6 (Z) create distinct spatial arrangements (Fig. 1). Computational models of the molecule reveal a bent conformation due to the cis (Z) configuration at C6, which influences intermolecular interactions and solubility .
Synthetic Pathways and Industrial Production
Laboratory-Scale Synthesis
The Wittig reaction is a common method for synthesizing α,β-unsaturated alcohols like (3E,6Z)-3,6-Nonadien-1-ol. By reacting a phosphonium ylide with a suitable aldehyde, the double bonds’ stereochemistry can be controlled. For example:
-
Step 1: Preparation of a stabilized ylide from triphenylphosphine and 1,5-dibromopentane.
-
Step 2: Reaction with pent-4-enal under basic conditions (e.g., NaH) to yield the E,Z isomer selectively .
Table 1: Key Reaction Parameters for Wittig Synthesis
| Parameter | Value |
|---|---|
| Temperature | 0–25°C |
| Solvent | Tetrahydrofuran (THF) |
| Yield | 60–75% |
Industrial Manufacturing
Hydroformylation of 1,5-hexadiene followed by hydrogenation is a scalable route. Rhodium catalysts (e.g., RhCl(PPh₃)₃) facilitate regioselective formylation, producing a linear aldehyde intermediate. Subsequent hydrogenation with Raney nickel yields the alcohol .
Physicochemical Properties
Spectral Data
-
IR: Strong O-H stretch at 3300 cm⁻¹; C=C stretches at 1640 cm⁻¹ (E) and 1620 cm⁻¹ (Z).
Thermodynamic Properties
Limited experimental data exist, but estimates based on group contribution methods suggest:
Applications in Fragrance and Flavor Industries
Olfactory Profile
(3E,6Z)-3,6-Nonadien-1-ol contributes fresh, cucumber-like notes, making it valuable in perfumes and food flavorings. Its odor threshold is approximately 0.1 ppb in air, underscoring its potency .
Research Gaps and Future Directions
Despite its utility, key data gaps persist:
-
Thermodynamic Properties: Experimental validation of boiling point and solubility.
-
Biosynthetic Routes: Exploration of enzymatic pathways in plants or microbes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume